Regiochemical Differentiation: Meta-Substitution vs. Para-Substituted Analog in Synthetic Utility
CAS 106352-01-6 is exclusively the meta-substituted isomer (3-position carboxyl group), whereas the para-substituted analog 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid (CAS 227598-41-6) and ortho-substituted analog 2-(N-phthalimidomethyl)benzoic acid (CAS 53663-18-6) are distinct chemical entities with different CAS registry numbers, confirming non-interchangeability . The meta-substitution pattern alters the dihedral angle between the phthalimide and benzoic acid planes, affecting molecular recognition in protein binding and supramolecular assembly [1]. This regioisomerism is critical for applications requiring precise spatial orientation of the carboxylate group, such as in PROTAC linker design .
| Evidence Dimension | Regiochemistry (Substitution Position) |
|---|---|
| Target Compound Data | Meta-substituted (3-position) benzoic acid derivative; CAS 106352-01-6; molecular formula C16H11NO4 |
| Comparator Or Baseline | Para-substituted analog: CAS 227598-41-6 (4-position); Ortho-substituted analog: CAS 53663-18-6 (2-position); all share identical molecular formula |
| Quantified Difference | Distinct CAS registry numbers and InChI keys (ZUWJKVVWOLYFRK-UHFFFAOYSA-N for target vs. NIHMCLGGARGAHJ-UHFFFAOYSA-N for para analog); different crystal packing and hydrogen-bonding networks |
| Conditions | Crystallographic analysis (Acta Crystallographica, 2000) for ortho analog; vendor specification documents for all isomers |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 4-substituted analog) will yield a chemically distinct building block incompatible with synthetic routes optimized for the 3-substituted scaffold, potentially resulting in failed reactions or off-target biological effects.
- [1] Acta Crystallographica Section C. (2000). Model porphyrin precursors: 2-(N-phthalimidomethyl)benzoic acid. C16H11NO4. View Source
